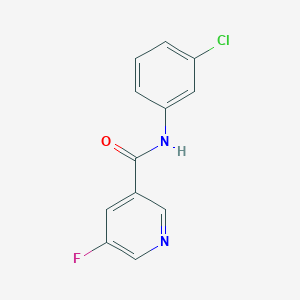![molecular formula C19H21N3S B15117358 2-{1-[(5-Methylthiophen-2-yl)methyl]piperidin-4-yl}-1,8-naphthyridine](/img/structure/B15117358.png)
2-{1-[(5-Methylthiophen-2-yl)methyl]piperidin-4-yl}-1,8-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[(5-Methylthiophen-2-yl)methyl]piperidin-4-yl}-1,8-naphthyridine is a complex organic compound that features a combination of heterocyclic structures, including a thiophene ring, a piperidine ring, and a naphthyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(5-Methylthiophen-2-yl)methyl]piperidin-4-yl}-1,8-naphthyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Derivative: The thiophene ring can be synthesized by reacting 2-methylthiophene with acetic anhydride.
Piperidine Ring Formation: The piperidine ring is formed through a series of reactions involving the appropriate amines and aldehydes.
Coupling Reactions: The thiophene and piperidine derivatives are then coupled using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Naphthyridine Ring Formation: The final step involves the formation of the naphthyridine ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(5-Methylthiophen-2-yl)methyl]piperidin-4-yl}-1,8-naphthyridine undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogenation and other substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups yields amines.
Scientific Research Applications
2-{1-[(5-Methylthiophen-2-yl)methyl]piperidin-4-yl}-1,8-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-{1-[(5-Methylthiophen-2-yl)methyl]piperidin-4-yl}-1,8-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tiquizium Bromide: Another thiophene-containing compound with antispasmodic properties.
Dorzolamide: A thiophene derivative used as a carbonic anhydrase inhibitor in the treatment of glaucoma.
Uniqueness
2-{1-[(5-Methylthiophen-2-yl)methyl]piperidin-4-yl}-1,8-naphthyridine is unique due to its combination of three different heterocyclic rings, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C19H21N3S |
|---|---|
Molecular Weight |
323.5 g/mol |
IUPAC Name |
2-[1-[(5-methylthiophen-2-yl)methyl]piperidin-4-yl]-1,8-naphthyridine |
InChI |
InChI=1S/C19H21N3S/c1-14-4-6-17(23-14)13-22-11-8-15(9-12-22)18-7-5-16-3-2-10-20-19(16)21-18/h2-7,10,15H,8-9,11-13H2,1H3 |
InChI Key |
KGWJMNIQPNCDCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CN2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B15117279.png)
![2-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5-methylpyrimidine](/img/structure/B15117287.png)
![2-(3-fluoro-4-methoxybenzoyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B15117295.png)
![1-methyl-4-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-pyrazole](/img/structure/B15117302.png)
![2-[5-(5-fluoro-6-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B15117307.png)
![9-ethyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-9H-purine](/img/structure/B15117318.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyrimidin-4-amine](/img/structure/B15117321.png)
![2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-ethylpyrimidine](/img/structure/B15117323.png)
![6-[3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-9H-purine](/img/structure/B15117332.png)


![2-Methyl-3-({1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B15117344.png)
![4-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-imidazole](/img/structure/B15117352.png)
![3-{4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazin-1-yl}-1,2-benzothiazole](/img/structure/B15117369.png)
